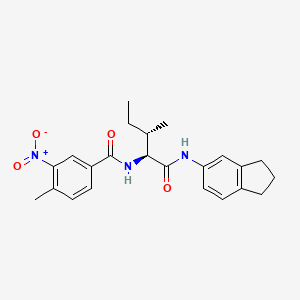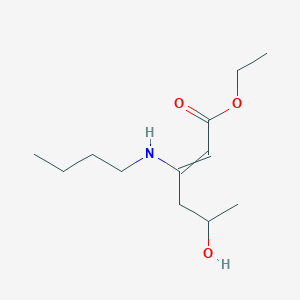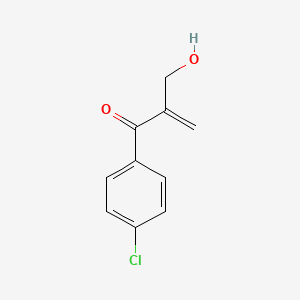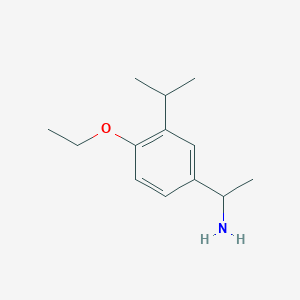
4-(Bromomethyl)-3,3',5,5'-tetrafluoro-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat . The reaction is carried out in a solvent like dichloromethane or acetone, and the mixture is stirred at a controlled temperature to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a pipeline reactor under controlled conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted biphenyl.
Scientific Research Applications
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl depends on its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Used as a derivatization reagent in analytical chemistry.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Uniqueness
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methyl-1,1’-biphenyl is unique due to the presence of both bromomethyl and tetrafluoro substituents on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
646507-96-2 |
|---|---|
Molecular Formula |
C14H9BrF4 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
2-(bromomethyl)-5-(3,5-difluoro-4-methylphenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C14H9BrF4/c1-7-11(16)2-8(3-12(7)17)9-4-13(18)10(6-15)14(19)5-9/h2-5H,6H2,1H3 |
InChI Key |
VVRLKDLZDKXLQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C2=CC(=C(C(=C2)F)CBr)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-Dimethoxyphenyl)methyl]-5-oxohexanamide](/img/structure/B12589229.png)
![4-{2-[(6-Nitroquinazolin-4-yl)amino]ethyl}benzoic acid](/img/structure/B12589245.png)


![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)
![1-Nitrospiro[2.2]pentane](/img/structure/B12589255.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)
![Ethyl 3-[methyl(4-methylphenyl)amino]butanoate](/img/structure/B12589263.png)
![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)


![4,4'-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethane-1,1-diyl}diphenol](/img/structure/B12589287.png)
![1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene](/img/structure/B12589290.png)
